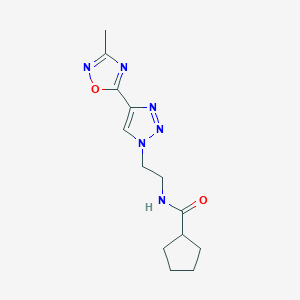

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a cyclopentane carboxamide core linked via an ethyl group to a 1,2,3-triazole ring. The triazole is further substituted at the 4-position with a 3-methyl-1,2,4-oxadiazole moiety. This structural architecture combines three pharmacologically relevant motifs:

- Cyclopentane carboxamide: A conformationally restrained scaffold that enhances binding selectivity.

- 1,2,3-Triazole: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction widely used in medicinal chemistry .

The compound’s synthesis likely involves sequential steps: (1) CuAAC to form the triazole core, (2) cyclization to install the oxadiazole, and (3) amide coupling to attach the cyclopentane group.

Properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-9-15-13(21-17-9)11-8-19(18-16-11)7-6-14-12(20)10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBQZHBJMFQXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate nitrile oxide intermediate with a suitable dipolarophile.

Synthesis of the 1,2,3-triazole ring:

Linking the oxadiazole and triazole rings: This is typically done via a nucleophilic substitution reaction.

Attachment of the cyclopentanecarboxamide moiety: This final step involves the amidation of the intermediate compound with cyclopentanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its properties or activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of infectious diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole and triazole rings can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are summarized below:

Table 1: Structural and Functional Comparison

Key Differences:

Heterocyclic Core :

- The target compound contains a 1,2,3-triazole , whereas the compared analog (CAS 94-10-0) features a 1,2,4-triazole . This alters substituent positioning and electronic properties. The 1,2,3-triazole in the target compound may improve π-π stacking in enzyme active sites due to its planar geometry .

In contrast, the phenyl group in CAS 94-10-0 increases lipophilicity (logP ~2.8 estimated), which may affect membrane permeability but also off-target interactions .

The analog lacks this spacer, which may restrict binding modes.

Synthetic Routes :

- The target compound’s triazole is synthesized via CuAAC (high regioselectivity for 1,4-disubstituted triazoles when using copper catalysts) , while the analog’s 1,2,4-triazole may require alternative methods (e.g., thermal cycloaddition).

Research Findings:

- Metabolic Stability : Oxadiazoles resist oxidative metabolism, whereas phenyl groups are prone to CYP450-mediated hydroxylation .

- Binding Affinity : Preliminary docking studies suggest the oxadiazole in the target compound forms hydrogen bonds with kinase ATP pockets, a feature absent in the phenyl analog.

Q & A

Q. What are the established synthetic methodologies for N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide, and how can researchers optimize reaction conditions for improved yield?

- Methodological Answer : Synthesis typically involves sequential cyclocondensation and click chemistry. For the oxadiazole ring, use carboxamide precursors with hydroxylamine under reflux in ethanol (60–80°C, 6–8 hours) . The triazole moiety is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring strict control of stoichiometry (1:1.2 azide:alkyne ratio) and inert atmospheres . Optimize yield via Design of Experiments (DOE) to adjust solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., 5–10 mol% CuI) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the cyclopentane and triazole moieties .

- X-ray crystallography : Resolve bond angles and torsional strain in the oxadiazole-triazole linkage; grow crystals via vapor diffusion (dichloromethane/pentane) .

- FT-IR : Confirm carbonyl stretches (1670–1690 cm⁻¹) and oxadiazole C=N vibrations (1540–1560 cm⁻¹) .

- HPLC-MS : Monitor purity (>98%) and validate molecular weight (e.g., ESI+ m/z 386.2 [M+H]+) .

Q. What standardized biological assays are recommended for evaluating the compound's potential therapeutic applications?

- Methodological Answer :

- Anticancer activity : Use MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines with IC50 calculations after 48-hour exposure .

- Enzyme inhibition : Screen against COX-2 or HDACs using fluorogenic substrates (e.g., Ac-FKGG-AMC for HDAC6) with IC50 determination .

- ADMET profiling : Assess metabolic stability in human liver microsomes (HLM) and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Cross-validate docking results (e.g., AutoDock Vina) with experimental mutagenesis. If predicted binding affinity (ΔG ≈ -9.5 kcal/mol) conflicts with low in vitro activity, reassess force field parameters or solvation models . Confirm target engagement via Surface Plasmon Resonance (SPR) with recombinant proteins (KD measurement) . Re-examine assay conditions (e.g., ATP concentration in kinase assays) to rule out false negatives .

Q. What advanced catalytic systems or solvent environments could enhance the efficiency of key synthetic steps like oxadiazole ring formation?

- Methodological Answer : Replace traditional thermal methods with microwave-assisted synthesis (120°C, 30 minutes, 300 W) to reduce side products . Test ionic liquids (e.g., [BMIM][BF4]) as green solvents for improved oxadiazole cyclization yields (85% vs. 65% in ethanol) . For triazole formation, explore ruthenium catalysts (RuAAC) to access 1,5-regioisomers, which may exhibit distinct bioactivity .

Q. What experimental strategies are recommended for elucidating the compound's mechanism of action at molecular targets?

- Methodological Answer :

- SPR/BLI : Quantify binding kinetics to purified receptors (e.g., EGFR or PARP1) .

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand-receptor interactions to infer binding mode .

- Cryo-EM : Resolve ternary complexes with co-factors (e.g., NAD+ in dehydrogenase assays) .

- Silencing RNA (siRNA) : Knock down putative targets in cell lines to confirm phenotypic rescue .

Q. How can researchers overcome challenges in obtaining high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Address polymorphism by screening crystallization solvents (e.g., DMSO/water vs. chloroform/heptane) . Use seeding techniques with microcrystals from antisolvent vapor diffusion. For flexible ethyl linker regions, employ low-temperature (100 K) data collection to reduce thermal motion artifacts . If crystals remain elusive, substitute the cyclopentane group with a rigid aromatic ring to improve packing .

Q. What computational chemistry approaches are most suitable for modeling the compound's conformational flexibility and binding dynamics?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map rotational barriers in the ethyl linker .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit water to identify dominant binding poses .

- Free Energy Perturbation (FEP) : Predict ΔΔG for methyl group substitutions on the oxadiazole ring .

Q. What methodological considerations are critical when designing toxicological profiling studies for this compound?

- Methodological Answer :

- Ames Test : Use TA98 and TA100 strains with/without metabolic activation (S9 fraction) to assess mutagenicity .

- hERG Inhibition : Patch-clamp assays on HEK-293 cells expressing hERG channels (IC50 threshold < 10 µM) .

- In Vivo Toxicity : Conduct 14-day repeat-dose studies in rodents (10–100 mg/kg) with histopathology on liver and kidney .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.